AT-001, also known as Caficrestat, is an investigational compound primarily being studied for its role as an aldose reductase inhibitor. It is under investigation for the treatment of conditions such as diabetic cardiomyopathy and complications arising from diabetes, including its potential application in patients with COVID-19. The compound is classified as a small molecule and is currently in various stages of clinical trials, particularly focused on its effects on cardiac function and metabolic health in diabetic patients.
AT-001 was developed by Applied Therapeutics and is classified as an investigational drug. Its primary mechanism involves inhibiting the enzyme aldose reductase, which plays a significant role in glucose metabolism and is implicated in various diabetic complications. The compound has been assigned the DrugBank Accession Number DB15121 and has a CAS number of 1355612-71-3.
The synthesis of AT-001 involves several organic chemistry techniques, including multi-step reactions that incorporate various functional groups to achieve the desired molecular structure. The synthesis pathway typically requires:
The molecular formula for AT-001 is , with a molecular weight of approximately 421.35 g/mol. Its IUPAC name is 2-(8-oxo-7-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-7H,8H-pyrazino[2,3-d]pyridazin-5-yl)acetic acid.
The structural representation can be described as follows:
AT-001 primarily functions through its interaction with aldose reductase, inhibiting its activity, which leads to decreased conversion of glucose to sorbitol. This reaction is significant in diabetic conditions where excess sorbitol can lead to cellular damage.
Key reactions include:
The mechanism by which AT-001 exerts its effects involves:
Clinical trials have indicated that patients receiving AT-001 experienced a reduced length of hospital stay and lower mortality rates when compared to matched control groups .
AT-001 is characterized by:
Relevant chemical properties include:
These properties are essential for determining the bioavailability and pharmacokinetics of AT-001.
AT-001 is primarily being explored for:
Aldose reductase (ALR2 or AKR1B1) is a cytosolic NADPH-dependent oxidoreductase that catalyzes the rate-limiting step in the polyol pathway, reducing glucose to sorbitol under hyperglycemic conditions. This enzyme's activation contributes significantly to diabetic complications through osmotic stress, redox imbalance, and advanced glycation end-product (AGE) formation [1] [5]. AT-001 (caficrestat) emerges as a next-generation orally active aldose reductase inhibitor (ARI) designed to overcome historical limitations of earlier drug candidates while targeting both metabolic and inflammatory pathways implicated in diabetic cardiomyopathy, neuropathy, and other complications [2] [7].
Aldose reductase exhibits complex dual roles in physiological and pathological processes:
Polyol Pathway Activation: Under normoglycemia, only ~3% of cellular glucose enters the polyol pathway. During hyperglycemia, this flux increases to 30-35%, causing sorbitol accumulation, NADPH depletion, and glutathione reduction. This cascade induces oxidative stress and osmotic damage in insulin-independent tissues (lens, nerves, kidneys) [1] [8].
Detoxification Function: Paradoxically, aldose reductase reduces toxic lipid peroxidation products like 4-hydroxynonenal (HNE) to less reactive alcohols. The enzyme shows higher affinity for HNE (KM = 10–30 μM) than glucose (KM = 35–200 mM), positioning it as a key player in oxidative stress response [1] [8].
Inflammatory Modulation: The glutathione-conjugated product of HNE reduction (GS-DHN) activates NF-κB and Toll-like receptors, amplifying pro-inflammatory cytokine production (e.g., TNF-α) and creating a vicious cycle in diabetic tissues [8].
Table 1: Substrate Specificity and Pathological Roles of Aldose Reductase
Substrate Type | Examples | KM (μM) | Pathological Consequence |
---|---|---|---|
Aldoses | Glucose | 35,000–200,000 | Osmotic stress (sorbitol) |
Lipid aldehydes | HNE | 10–30 | Detoxification/Inflammation |
Catecholamines | DOPAL | 5–20 | Neurotoxicity mitigation |
AT-001 (chemical name: 2-(8-oxo-7-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl}-7H,8H-pyrazino[2,3-d]pyridazin-5-yl)acetic acid) is classified as a synthetic, non-carboxylic acid aldose reductase inhibitor with unique structural features:
Table 2: Structural and Pharmacokinetic Comparison of Select ARIs
Compound | Core Structure | Acidic Group | Relative Potency (IC50) | Oral Bioavailability |
---|---|---|---|---|
AT-001 | Pyrazino-pyridazine | Acetic acid | 0.2 nM (cell-based) [7] | High (confirmed in vivo) |
Epalrestat | Spirohydantoin | Carboxylic acid | 72 nM | Moderate |
Sorbinil | Spirosuccinimide | Hydroxyl | 39 nM | Low |
Fidarestat | Benzopyran | Carboxymethoxy | 3.2 nM | High |
The development of ARIs spans five decades with distinct generations:
1st Generation (1980s-90s): Carboxylic acid derivatives (Alrestatin, Tolrestat) showed modest efficacy but caused severe hepatotoxicity and hypersensitivity. Tolrestat was withdrawn in 1997 due to fatal hepatic necrosis [5] [6].
2nd Generation: Spiroimides (Sorbinil) improved potency but induced hypersensitivity syndromes (e.g., Stevens-Johnson) in 10% of patients. Zenarestat failed due to renal toxicity [2] [6].
Natural ARIs: Flavonoids (luteolin), terpenoids, and lichen extracts demonstrated inhibition but lacked oral bioavailability and specificity. Epalrestat remains the only clinically approved ARI (Japan/India) based on limited neuropathy benefits [4] [5].
Differential Inhibitors (ARDIs): Contemporary research focuses on compounds like AT-001 that preferentially inhibit glucose reduction over detoxification pathways. This approach minimizes interference with aldose reductase’s protective roles in oxidative stress [2] [8].
Clinical Trial Milestones:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7